1-Phenyl-1-hexanol

Overview

Description

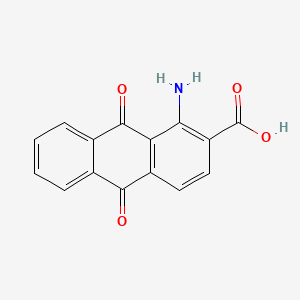

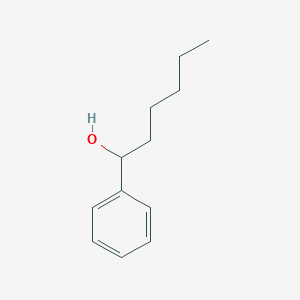

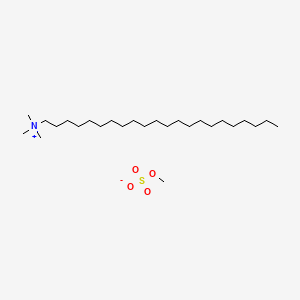

1-Phenyl-1-hexanol is a chemical compound with the molecular formula C12H18O . It is also known by other names such as 1-phenyl-hexan-1-ol, alpha-pentyl-benzenemethanol, and alpha-pentylbenzyl alcohol . The molecular weight of this compound is 178.3 .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1-hexanol consists of a hexanol chain attached to a phenyl group . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Chemical Reactions Analysis

Alcohols, including 1-Phenyl-1-hexanol, can undergo various chemical reactions. One of the most important reactions of alcohols is their oxidation to carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .Physical And Chemical Properties Analysis

1-Phenyl-1-hexanol is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³, a boiling point of 258.5±8.0 °C at 760 mmHg, and a flash point of 117.5±8.9 °C . The compound has a molar refractivity of 55.9±0.3 cm³, and its surface tension is 36.5±3.0 dyne/cm .Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 1-Phenyl-1-hexanol can be used as a standard or reference compound in chromatography and spectrometry. Its well-defined physical and chemical properties, such as boiling point and refractive index, aid in the calibration of instruments and the validation of analytical methods .

Environmental Science

The environmental fate of 1-Phenyl-1-hexanol , such as its bioaccumulation potential and degradation in natural settings, is of interest in environmental science. Understanding its behavior in ecosystems helps assess its impact and guide the development of environmentally friendly practices .

Safety and Hazards

1-Phenyl-1-hexanol may cause skin irritation and serious eye irritation . If inhaled, it may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If ingested, it is recommended to rinse the mouth with water and seek medical attention .

Mechanism of Action

Target of Action

This compound is a type of alcohol, and alcohols generally interact with a variety of biological targets, including enzymes and cell membranes .

Mode of Action

Alcohols typically exert their effects by altering the structure and function of proteins and lipids within cell membranes, potentially disrupting cellular processes .

Biochemical Pathways

Alcohols can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It has a molecular weight of 17828, which suggests it may be absorbed and distributed throughout the body . Its logP value of 3.51 indicates it is moderately lipophilic, which could influence its distribution and elimination . The water solubility of 1-Phenyl-1-hexanol is estimated to be 202.6 mg/L at 25°C, which could affect its absorption and distribution .

Result of Action

Alcohols can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1-hexanol. For instance, its boiling point is 258.5°C at 760 mmHg, and its vapor pressure is 0.0±0.6 mmHg at 25°C . These properties suggest that 1-Phenyl-1-hexanol may be stable under normal environmental conditions but could evaporate under high heat or low pressure .

properties

IUPAC Name |

1-phenylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCRDVHXRDRHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278010 | |

| Record name | 1-Phenyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4471-05-0 | |

| Record name | 4471-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chirality of 1-phenyl-1-hexanol affect its interaction with rat hydroxysteroid sulfotransferase STa?

A: Research indicates that rat hydroxysteroid sulfotransferase STa exhibits stereoselectivity towards the enantiomers of 1-phenyl-1-hexanol. Specifically, the (R)-(+)-enantiomer of 1-phenyl-1-hexanol shows a preference as a substrate compared to its (S)-(-)-enantiomer. This difference in catalytic efficiency is approximately three-fold, suggesting that the stereochemistry of the secondary alcohol significantly influences its interaction with STa. [] This preference likely arises from specific interactions between the chiral center of 1-phenyl-1-hexanol and the active site of the enzyme.

Q2: What is the role of 1-phenyl-1-hexanol in studying the mechanism of nevirapine-induced skin rashes?

A: 1-Phenyl-1-hexanol has been identified as a valuable tool in investigating the mechanism behind nevirapine-induced skin rashes. Studies have shown that a sulfate metabolite of nevirapine, 12-OH-nevirapine sulfate, formed in the skin, is responsible for covalent binding and the subsequent rash development. [] Topical application of 1-phenyl-1-hexanol, a known sulfotransferase inhibitor, successfully prevented both the covalent binding of 12-OH-nevirapine sulfate in the skin and the development of the rash at the application site. [] This finding strongly suggests that the sulfation of 12-OH-nevirapine is a crucial step in the pathway leading to nevirapine-induced skin rashes, and 1-phenyl-1-hexanol serves as a potent inhibitor of this process.

Q3: Can you elaborate on the use of 1-phenyl-1-hexanol in investigating the substrate specificity of sulfotransferases?

A: 1-Phenyl-1-hexanol, along with a series of chiral benzylic alcohols and steroid substrates, has been employed to investigate the substrate specificity of sulfotransferase enzymes, particularly rat hydroxysteroid sulfotransferase STa. [] These studies revealed that STa displays varying degrees of stereoselectivity depending on the structure of the secondary alcohol substrate. The observed differences in catalytic efficiency provide valuable insights into the structural features and stereochemical preferences of the enzyme's active site. This knowledge contributes to a broader understanding of sulfotransferase function and their role in xenobiotic metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)